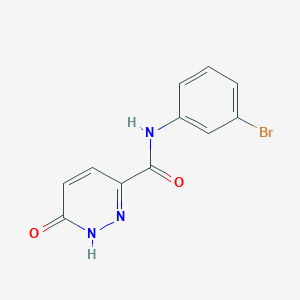
N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide, also known as CMAP, is a synthetic compound that has been used in scientific research and laboratory experiments since the early 2000s. It is a versatile and powerful compound that has been used to study a variety of biological systems and processes.
Wissenschaftliche Forschungsanwendungen
N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the nervous system, to study the effects of hormones on the reproductive system, and to study the effects of environmental toxins on the immune system. It has also been used to study the effects of stress on the cardiovascular system, to study the effects of aging on the skeletal system, and to study the effects of diet on the digestive system. In addition, it has been used to study the effects of drugs on the endocrine system, to study the effects of radiation on the respiratory system, and to study the effects of pollutants on the renal system.
Wirkmechanismus
N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide works by binding to specific receptors on cells in the body and activating them. This activation leads to a cascade of events, including the release of hormones, neurotransmitters, and other signaling molecules. These molecules then interact with other cells in the body, resulting in the desired physiological or biochemical effect. For example, when N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide binds to receptors on cells in the nervous system, it can activate the release of neurotransmitters, resulting in changes in behavior or mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide vary depending on the application. In the nervous system, it has been shown to affect the release of neurotransmitters, resulting in changes in behavior or mood. In the reproductive system, it has been shown to affect the release of hormones, resulting in changes in fertility or reproductive health. In the cardiovascular system, it has been shown to affect the release of hormones, resulting in changes in blood pressure or heart rate. In the skeletal system, it has been shown to affect the release of hormones, resulting in changes in bone density or bone structure. In the digestive system, it has been shown to affect the release of hormones, resulting in changes in digestion or nutrient absorption. In the endocrine system, it has been shown to affect the release of hormones, resulting in changes in metabolism or energy levels. In the respiratory system, it has been shown to affect the release of hormones, resulting in changes in breathing or lung function. In the renal system, it has been shown to affect the release of hormones, resulting in changes in kidney function or kidney health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide in lab experiments include its versatility, its ability to target specific receptors, and its ability to produce a wide range of effects. Additionally, N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide is relatively stable and can be stored for long periods of time. The main limitation of N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide is that it can be toxic at high concentrations and can cause adverse side effects.
Zukünftige Richtungen
The potential future directions for N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide include further research into its mechanism of action, its effects on different organs and tissues, and its potential therapeutic applications. Additionally, N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide could be used to study the effects of drugs on the nervous system, to study the effects of hormones on the reproductive system, and to study the effects of environmental toxins on the immune system. Finally, N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide could be used to study the effects of stress on the cardiovascular system, to study the effects of aging on the skeletal system, and to study the effects of diet on the digestive system.
Synthesemethoden
N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide is synthesized through a four-step process. The first step involves the reaction of 4-methoxyphenylacetic acid and 2-chloroacetyl chloride in the presence of a base such as triethylamine. The second step involves the reaction of the product from the first step with hydrazine hydrate in the presence of a base such as potassium carbonate. The third step involves the reaction of the product from the second step with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The final step involves the reaction of the product from the third step with hydrazine hydrate in the presence of a base such as potassium carbonate. The product of this reaction is N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide.
Eigenschaften
IUPAC Name |
N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-18-10-5-2-9(3-6-10)4-7-11(16)14-15-12(17)8-13/h2-3,5-6H,4,7-8H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMZXHJYUJOACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate](/img/structure/B6431371.png)



![N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431384.png)
![7-[(azepan-1-yl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431395.png)
![5,7,8-trimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B6431416.png)

![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate](/img/structure/B6431440.png)
![6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B6431447.png)

![N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431459.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6431468.png)